molecular formula C17H23ClN2O B2654736 2-(2-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one CAS No. 2320379-66-4

2-(2-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one

Cat. No. B2654736
M. Wt: 306.83
InChI Key: YYZYFGWUJPYKAX-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound would include its IUPAC name, common names, and structural formula.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes understanding the reagents, conditions, and mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, etc.


Scientific Research Applications

Stereochemical Analysis

Research into compounds structurally related to 2-(2-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one, such as 1,4-diazepine derivatives, has revealed insights into stereochemistry. For instance, a study on 3-Aminomethyl-4-[3-o-chlorobenzoyl)-5-ethylthiophen-2-yl]-5-methyl-4H-1, 2, 4-triazole, a hydrolytically ring-opened derivative of etizolam (a 1,4-diazepine antianxiety drug), explored atropisomerism by reducing its carbonyl group to a chiral secondary alcohol and successfully resolving the resulting compounds into two components by silica-gel column chromatography (Marubayashi et al., 1992).

Vibrational Spectroscopy and Quantum Mechanical Studies

A vibrational spectroscopic (FT-IR, FT-Raman) and quantum mechanical study of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f] [1,2,4]triazolo[4,3-a][1,4] diazepine demonstrated the utility of these techniques in analyzing the structure and properties of such compounds. This study highlighted the importance of molecular electrostatic potential (MEP) and HOMO LUMO energies in understanding the biological activity of these molecules (Kuruvilla et al., 2018).

Synthesis and Anxiolytic Activity

Research on the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones provided insights into molecular diversity and the potential anxiolytic activity of these compounds. This study demonstrated the role of appropriate aldehydes in achieving molecular diversity and identified compounds with significant anxiolytic activity (Liszkiewicz et al., 2006).

Photochemical Reactions of Diazoketones

A study on the benzophenone-sensitized reactions of 4-diazotetrahydrofuran-3(2H)-ones without elimination of nitrogen, relevant to the class of compounds including 2-(2-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one, revealed a new method for C−H functionalization of aliphatic compounds. This research illustrated the formation of N-substituted hydrazones or bis-hydrazonoethanes, highlighting the potential of these reactions in organic synthesis (Rodina et al., 2016).

Intramolecular and Intermolecular Reactivity of Localized Singlet Diradicals

Research into the reactivity of localized singlet diradicals, such as those involved in the photodenitrogenation of diazene derivatives, is relevant to understanding the properties and reactivity of compounds like 2-(2-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one. These studies contribute to a deeper understanding of reaction mechanisms and potential applications in organic synthesis (Abe et al., 2000).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, etc.


Future Directions

This would involve a discussion on the potential applications and research directions for the compound.


Please consult a professional chemist or a reliable database for specific information on “2-(2-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one”.


properties

IUPAC Name

2-(2-chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O/c18-16-8-2-1-5-14(16)13-17(21)20-10-4-9-19(11-12-20)15-6-3-7-15/h1-2,5,8,15H,3-4,6-7,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZYFGWUJPYKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one

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